6-Bromo-2,4-dimethyl-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,4-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |
InChI Key |
NOPPHJCLGMUNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(O2)C)Br |
Origin of Product |
United States |
Reactivity and Strategic Functionalization of 6 Bromo 2,4 Dimethyl 1,3 Benzoxazole
Chemical Transformations at the Bromine Moiety (C-6)
The primary route for the functionalization of 6-Bromo-2,4-dimethyl-1,3-benzoxazole (B6253742) involves the transformation of the carbon-bromine bond. This bond is amenable to several powerful synthetic methodologies that are fundamental to modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of C-C bonds. For substrates like this compound, the aryl bromide functionality is an ideal electrophilic partner for a range of organometallic nucleophiles. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. tcichemicals.com This method is particularly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid and boronate ester reagents. tcichemicals.comresearchgate.net
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reactivity of bromo-substituted benzoxazoles and other related heterocycles is well-documented, providing a strong basis for predicting its behavior. The reaction would involve the coupling of the 6-bromo-2,4-dimethylbenzoxazole with a suitable aryl- or heteroarylboronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromo-Substituted Heterocycle
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 (mixture) |
Data derived from a study on a related bromo-substituted heterocycle to illustrate typical reaction conditions. beilstein-journals.org
The Sonogashira coupling reaction is a fundamental method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov This methodology allows for the direct introduction of an sp-hybridized carbon, a valuable functional group for further transformations and for constructing conjugated systems.
The alkynylation of this compound would provide access to 6-alkynyl-2,4-dimethyl-1,3-benzoxazole derivatives. The reaction conditions are generally mild and tolerate a range of functional groups on both the alkyne and the aryl halide. organic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |
| 1 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | Toluene or DMF |
This table represents typical conditions for the Sonogashira reaction. researchgate.net
Research on the related compound 5-bromo-2-(methylthio)benzoxazole has shown successful Sonogashira coupling with phenylacetylene, indicating the feasibility of this transformation on the bromobenzoxazole scaffold. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for C-C bond formation with a broad scope, applicable to aryl, vinyl, and alkyl zinc reagents. wikipedia.org The functionalization of this compound via Negishi coupling would first require the preparation of an organozinc reagent to couple with the aryl bromide, or alternatively, the conversion of the aryl bromide to an arylzinc reagent for coupling with another electrophile.
Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to many reaction conditions. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. nih.gov The reaction has been effectively used for the functionalization of various heterocyclic systems. mdpi.com Both Negishi and Stille couplings offer alternative routes to arylated and alkylated benzoxazoles, sometimes succeeding where other methods may be less effective, though they are often less favored than the Suzuki coupling due to the nature of the organometallic reagents. nih.gov
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping
Halogen-metal exchange is a powerful, non-catalytic method for converting aryl halides into highly reactive organometallic intermediates, typically organolithium or Grignard reagents. wikipedia.orgnih.gov This transformation is most commonly achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). wikipedia.org
The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this reaction. princeton.edu Once the 6-lithio-2,4-dimethyl-1,3-benzoxazole intermediate is formed, it behaves as a potent nucleophile and can be "trapped" by a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse range of functional groups at the C-6 position.
Key steps in the process are:
Exchange: this compound + R-Li → 6-Lithio-2,4-dimethyl-1,3-benzoxazole + R-Br
Trapping: 6-Lithio-2,4-dimethyl-1,3-benzoxazole + E⁺ → 6-E-2,4-dimethyl-1,3-benzoxazole
Table 3: Potential Electrophiles for Trapping Organolithium Intermediates
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon dioxide | CO₂(s) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |
| Alkyl halides | Methyl iodide (CH₃I) | Alkyl group (-CH₃) |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Borates | Trimethyl borate (B(OMe)₃) | Boronic acid (-B(OH)₂) |
The low temperatures are crucial to prevent side reactions, such as the degradation of the organolithium intermediate or attack on other functional groups. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the substrate is not well-suited for SNAr reactions. The reasons for this low reactivity are:
Lack of Strong Activation: The benzoxazole (B165842) ring itself is not a sufficiently powerful electron-withdrawing group to activate the ring for nucleophilic attack.
Electron-Donating Substituents: The two methyl groups at the C-2 and C-4 positions are electron-donating, which further deactivates the aromatic ring towards nucleophilic attack by increasing the electron density on the ring.
No Ortho/Para EWGs: There are no strong EWGs positioned ortho or para to the bromine atom at C-6 to stabilize the potential anionic intermediate.
Therefore, the direct displacement of the bromide with common nucleophiles via the SNAr pathway is considered synthetically unfeasible under standard conditions. Alternative methodologies, such as the palladium-catalyzed cross-coupling reactions discussed previously, are the preferred strategies for functionalizing this position.
Reactivity of Methyl Groups at C-2 and C-4
The methyl groups at the C-2 and C-4 positions of the benzoxazole ring are benzylic in nature and thus exhibit enhanced reactivity, making them amenable to a variety of functionalization reactions.
Benzylic Functionalization and Derivatization
The acidic nature of the protons on the C-2 and C-4 methyl groups facilitates their deprotonation by a strong base to form the corresponding carbanions. These nucleophilic intermediates can then react with a range of electrophiles, allowing for the elongation and derivatization of the alkyl chains. While specific studies on this compound are not prevalent, analogous reactions on similar heterocyclic systems suggest that this approach is a viable strategy for introducing new functional groups.
Catalyst-controlled C-H functionalization using donor/acceptor carbenes has been shown to be an efficient process for benzylic C-H bonds nih.gov. This methodology could potentially be applied to the methyl groups of this compound to introduce various functionalities with a high degree of control.
Table 1: Potential Benzylic Functionalization Reactions
| Reagent | Product Type | Potential Application |
|---|---|---|
| n-BuLi, then R-X (alkyl halide) | Alkyl chain elongation | Modification of steric and electronic properties |
| n-BuLi, then RCHO (aldehyde) | Secondary alcohol | Introduction of a hydroxyl group for further reactions |
| n-BuLi, then R2C=O (ketone) | Tertiary alcohol | Creation of more complex branched structures |
Oxidation Reactions of Alkyl Substituents
The benzylic methyl groups can be oxidized to various higher oxidation states, such as aldehydes, carboxylic acids, or alcohols, depending on the oxidizing agent and reaction conditions. The oxidation of alkyl arene side-chains to carboxylic acids is a well-established transformation, typically employing strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 & H2SO4) libretexts.org.
For this compound, selective oxidation of one methyl group over the other would be a significant challenge and would likely depend on subtle differences in their electronic environments. The C-2 methyl group, being attached to the oxazole (B20620) ring, may exhibit different reactivity compared to the C-4 methyl group on the benzene ring. It is plausible that the C-2 methyl group could be more susceptible to oxidation due to the electronic nature of the heterocyclic ring.
Table 2: Potential Oxidation Products of Methyl Groups
| Oxidizing Agent | Potential Product |
|---|---|
| KMnO4, heat | 6-Bromo-1,3-benzoxazole-2,4-dicarboxylic acid |
| MnO2 | 6-Bromo-4-methyl-1,3-benzoxazole-2-carbaldehyde and/or 6-Bromo-2-methyl-1,3-benzoxazole-4-carbaldehyde |
Electrophilic and Nucleophilic Substitution Patterns on the Benzoxazole Core
The benzene ring of the benzoxazole system is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these transformations is governed by the directing effects of the existing substituents: the fused oxazole ring, the methyl group at C-4, and the bromine atom at C-6.
Site-Selective Electrophilic Aromatic Substitutions
The fused oxazole ring is generally considered to be an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the oxygen atom (C-7 and C-5). The methyl group at C-4 is also an activating, ortho-, para-director. Conversely, the bromine atom at C-6 is a deactivating but ortho-, para-directing group.
The combined directing effects of these substituents would lead to a complex substitution pattern. The C-5 and C-7 positions are the most likely sites for electrophilic attack. The C-5 position is ortho to the activating methyl group and para to the deactivating bromo group. The C-7 position is ortho to the fused oxazole's oxygen and meta to the bromo group. Therefore, a mixture of products is expected, with the precise ratio depending on the nature of the electrophile and the reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Major Product(s) | Minor Product(s) |
|---|---|---|
| HNO3/H2SO4 (Nitration) | 6-Bromo-2,4-dimethyl-5-nitro-1,3-benzoxazole and 6-Bromo-2,4-dimethyl-7-nitro-1,3-benzoxazole | - |
| Br2/FeBr3 (Bromination) | 5,6-Dibromo-2,4-dimethyl-1,3-benzoxazole and 6,7-Dibromo-2,4-dimethyl-1,3-benzoxazole | - |
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position harvard.edunih.govcardiff.ac.ukresearchgate.net. The resulting aryllithium species can then be trapped with various electrophiles.
In this compound, the oxygen and nitrogen atoms of the oxazole ring can act as a DMG. The bromine atom can also participate in halogen-metal exchange. The most acidic proton on the aromatic ring is likely at the C-7 position, being ortho to the oxazole oxygen. Therefore, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) would be expected to selectively deprotonate the C-7 position. Subsequent reaction with an electrophile would yield the 7-substituted product.
Alternatively, using an alkyllithium reagent such as n-butyllithium could lead to lithium-halogen exchange at the C-6 position, generating a lithiated species at that site, which can then be functionalized. The choice of organolithium reagent and reaction conditions is therefore crucial in determining the site of functionalization.
Table 4: Potential Directed ortho-Metalation and Halogen-Metal Exchange Reactions
| Reagent | Intermediate | Product after Quenching with E+ |
|---|---|---|
| LDA, THF, -78 °C | 7-Lithio-6-bromo-2,4-dimethyl-1,3-benzoxazole | 6-Bromo-7-E-2,4-dimethyl-1,3-benzoxazole |
Investigations into Ring-Opening and Rearrangement Pathways
The benzoxazole ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions. For instance, the ring opening of benzoxazoles with secondary amines has been reported acs.org.
Rearrangement reactions of the benzoxazole skeleton are less common but could potentially be induced under thermal or photochemical conditions. The specific substitution pattern of this compound might influence its susceptibility to such transformations. For example, the presence of the electron-withdrawing bromine atom could affect the electron density distribution in the ring system, potentially altering its stability and reactivity towards rearrangement. Unexpected rearrangements of oxazole derivatives have been observed in the presence of strong bases like LiHMDS semanticscholar.org. While no specific studies on the ring-opening or rearrangement of this compound have been found, these pathways represent potential avenues for the synthesis of novel chemical structures.
Computational and Theoretical Investigations of 6 Bromo 2,4 Dimethyl 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecule. For 6-bromo-2,4-dimethyl-1,3-benzoxazole (B6253742), these calculations would typically be performed using software packages like Gaussian, employing Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. researchgate.netresearchgate.net
DFT is a computational method used to investigate the electronic structure (or electron distribution) of many-body systems. It is widely applied to molecules to predict their geometry, electronic properties, and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily over the electron-rich benzoxazole (B165842) ring system, while the LUMO would also be distributed over the fused ring structure. The presence of the electron-donating methyl groups and the electron-withdrawing bromine atom would influence the energies of these orbitals. Based on studies of similar substituted benzoxazoles, the HOMO-LUMO energy gap can be expected to be in a range that suggests a stable but reactive molecule. semanticscholar.orgnankai.edu.cn
Interactive Data Table: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.40 |
| ΔE (Gap) | 4.85 |
Note: These values are hypothetical and serve for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. sapub.org It provides a localized picture of the electron density in atomic and bonding orbitals. In this compound, NBO analysis would reveal the delocalization of electron density from lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic system, contributing to the molecule's stability.
Key interactions would likely include the stabilization energies (E(2)) associated with the delocalization from the lone pair orbitals of the oxygen (LP(O)) and nitrogen (LP(N)) to the π* antibonding orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds. The analysis would also quantify the natural atomic charges, indicating the electron distribution across the molecule. The bromine atom is expected to carry a partial negative charge, while the carbon atom it is attached to would be more positive. walisongo.ac.id
Interactive Data Table: Hypothetical NBO Analysis Results
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N3) | π* (C2-O1) | 25.8 |
| LP (O1) | π* (C7a-N3) | 20.1 |
| π (C4-C5) | π* (C6-C7) | 18.5 |
Note: These values are illustrative, representing plausible hyperconjugative interactions.
The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP map would be expected to show the most negative potential localized around the nitrogen and oxygen atoms of the oxazole (B20620) ring, due to their high electronegativity and lone pairs of electrons. researchgate.net A region of positive potential might be observed on the hydrogen atoms of the methyl groups and a region of slightly positive potential, known as a σ-hole, could be present on the outer surface of the bromine atom, making it a potential site for halogen bonding interactions. researchgate.net
Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can reliably predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). ias.ac.incyberleninka.ru
The calculated vibrational frequencies for this compound would correspond to specific molecular motions, such as C-H stretching of the methyl groups and aromatic ring, C-N and C-O stretching within the oxazole ring, and the characteristic C-Br stretching frequency. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method, providing a close match to experimental IR and Raman spectra. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The predicted ¹H and ¹³C chemical shifts for the compound would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the bromo and dimethyl substituents.
Interactive Data Table: Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Methyl) | 2980-2870 |
| C=N Stretch | 1650 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-Br Stretch | 650 |
Note: These are typical frequency ranges and are for illustrative purposes.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Mechanistic Studies via Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgrsc.org While specific mechanistic studies involving this compound are not documented, computational methods could be applied to explore its reactivity in various chemical transformations.
For instance, DFT calculations could be used to model the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule. By calculating the energies of the intermediate sigma complexes for substitution at different positions, the regioselectivity of reactions like nitration or further halogenation could be predicted. The calculations would likely show how the directing effects of the fused oxazole ring, the methyl groups, and the bromine atom influence the reaction pathway. Similarly, reactions involving the oxazole ring, such as ring-opening under specific conditions, could be mechanistically elucidated. nih.gov
Elucidation of Reaction Pathways and Transition State Geometries
Computational chemistry offers a virtual laboratory to map the intricate journey of reactants transforming into products. For a molecule like this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the plausible reaction pathways for its synthesis.
These calculations can model the step-by-step mechanism of the benzoxazole ring formation, which typically involves the cyclization of a precursor like an appropriately substituted 2-aminophenol (B121084). Researchers can identify key intermediates and, crucially, the transition state geometries for each step. The transition state represents the highest energy point along the reaction coordinate—a fleeting molecular arrangement that dictates the kinetic feasibility of a reaction. By characterizing these geometries, chemists gain a deeper understanding of the steric and electronic factors that govern the reaction mechanism. For instance, theoretical studies on the formation of other benzoxazoles have explored various pathways, including those involving concerted reductive eliminations or the formation of intermediate species, providing a framework for how the synthesis of this compound could be computationally investigated.
Calculation of Activation Energies and Reaction Energetics
This data is critical for predicting reaction rates and understanding the thermodynamic stability of reactants, intermediates, and products. A high activation energy suggests a slow reaction, while a low barrier indicates a more facile process. For this compound, these calculations would reveal how the electronic properties of the bromine and methyl substituents influence the energy landscape of its formation, thereby guiding the optimization of synthetic conditions in a real-world laboratory setting.
Understanding the Role of Catalysis at the Molecular Level
Many synthetic routes for benzoxazoles employ catalysts to enhance reaction rates and yields. Computational modeling provides a molecular-level view of how these catalysts function. By building a computational model of the catalyst-substrate complex, researchers can investigate the interactions that lead to a lowering of the activation energy.
For instance, if a palladium catalyst were used in a cross-coupling reaction to synthesize a this compound derivative, computational studies could model the oxidative addition and reductive elimination steps. This would reveal the precise orbitals involved, the bonding interactions, and the geometric changes that facilitate the catalytic cycle. Such insights are invaluable for designing more efficient and selective catalysts for the synthesis of complex heterocyclic molecules.
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying the static and reactive properties of molecules, Molecular Dynamics (MD) simulations provide a window into their dynamic behavior over time. MD simulations model the motion of atoms and molecules, offering insights into conformational changes and interactions with the surrounding environment.
Conformational Landscape Analysis
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over nanoseconds or longer. This analysis can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as conformation often dictates biological activity and physical properties.
Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects. By simulating this compound in a box of explicit solvent molecules (like water), researchers can observe how the solvent organizes around the solute. esisresearch.org These simulations can quantify intermolecular interactions, such as hydrogen bonds or van der Waals forces, and reveal their impact on the molecule's conformation and reactivity. Studies on similar brominated benzoxazole derivatives have used MD simulations to investigate their stability in aqueous environments. researchgate.net
Structure-Reactivity Relationships: Influence of Bromine and Methyl Substituents
The identity and position of substituents on the benzoxazole core are paramount in determining its chemical reactivity. Computational methods can precisely decode the influence of the bromine atom and the two methyl groups in this compound.
The bromine atom at the 6-position is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate electron density to the aromatic ring through its lone pairs (mesomeric effect). The methyl groups at the 2- and 4-positions are electron-donating groups through an inductive effect.
Computational analyses, such as mapping the Molecular Electrostatic Potential (MEP), can visualize the electron density distribution on the molecule's surface. koyauniversity.org This would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For instance, DFT calculations on other brominated benzoxazoles have been used to analyze molecular orbitals and charge distribution to identify reactive sites. researchgate.net These studies help establish a clear structure-activity relationship (SAR), which is fundamental to medicinal chemistry and materials science for designing molecules with desired properties. researchgate.net
Data Tables
Table 1: Overview of Computational Methods and Their Applications for Benzoxazole Derivatives
| Computational Method | Key Application | Information Yielded for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Calculation | Reaction pathways, transition state geometries, activation energies, MEP, orbital energies (HOMO/LUMO). |
| Molecular Dynamics (MD) | Simulation of Atomic Motion | Conformational preferences, solvent effects, intermolecular interactions, dynamic stability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid Method for Large Systems | Detailed study of a reaction or binding event within a large environment (e.g., an enzyme active site). |
Table 2: Expected Electronic Effects of Substituents on the Benzoxazole Ring
| Substituent | Position | Primary Electronic Effect | Expected Influence on Reactivity |
|---|---|---|---|
| -Br | 6 | Inductive: Withdrawing (-I)Mesomeric: Donating (+M) | Deactivates the benzene ring towards electrophilic substitution but directs incoming groups to ortho/para positions relative to itself. Modifies the electron density of the heterocyclic core. |
| -CH₃ | 2 | Inductive: Donating (+I) | Influences the reactivity of the oxazole ring, potentially affecting its stability and interactions at the nitrogen and oxygen atoms. |
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 6-Bromo-2,4-dimethyl-1,3-benzoxazole (B6253742), a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
¹H NMR and ¹³C NMR for Structural Assignment
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would display signals for the protons at the 5- and 7-positions of the benzoxazole (B165842) ring. Their chemical shifts and coupling patterns (multiplicity) would confirm their relative positions. The two methyl groups at the 2- and 4-positions would appear as singlet signals in the aliphatic region of the spectrum, with distinct chemical shifts due to their different electronic environments.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. It would show distinct resonances for the two methyl carbons, the carbons of the benzoxazole core (including the quaternary carbons C-2, C-3a, C-4, C-6, and C-7a), and the methine carbons (C-5 and C-7). The chemical shift of the carbon atom attached to the bromine (C-6) would be significantly influenced by the halogen's electronegativity.
Predicted ¹H and ¹³C NMR Data (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is unavailable.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2-CH₃ | Singlet, ~2.6 | ~14 |
| 4-CH₃ | Singlet, ~2.5 | ~16 |
| H-5 | Singlet or narrow doublet, ~7.3 | ~125 |
| H-7 | Singlet or narrow doublet, ~7.2 | ~110 |
| C-2 | - | ~165 |
| C-3a | - | ~150 |
| C-4 | - | ~135 |
| C-5 | - | ~125 |
| C-6 | - | ~118 |
| C-7 | - | ~110 |
| C-7a | - | ~140 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be conducted.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, although for this specific molecule with isolated aromatic protons and singlet methyl groups, significant correlations might be limited.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of the H-5 and H-7 protons to their corresponding C-5 and C-7 carbons, and the methyl proton signals to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the 2-CH₃ protons to the C-2 and C-7a carbons, and from the 4-CH₃ protons to the C-3a, C-4, and C-5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It would be particularly useful to confirm the substitution pattern by observing spatial correlations between the 4-CH₃ protons and the H-5 proton.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=N stretching of the oxazole (B20620) ring (around 1650 cm⁻¹), C-O-C stretching, C-H stretching from the aromatic and methyl groups, and various aromatic C=C stretching and bending vibrations. The C-Br stretching vibration would appear in the fingerprint region at a lower frequency.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, offering a complete vibrational fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to measure the mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula (C₉H₈BrNO) by comparing the exact measured mass with the calculated mass, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) would be used to generate fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the oxazole ring.
Loss of a bromine radical (•Br).
Formation of characteristic benzoxazole ring fragments.
Analysis of these fragments would help to piece together the molecular structure, confirming the positions of the bromo and dimethyl substituents.
X-ray Crystallography for Solid-State Structural Determination
There are no published studies detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, crystallographic data such as its crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined. The precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions, remains uncharacterized.
Chromatographic Methods for Purification and Purity Assessment (GC-MS, HPLC)
Information regarding the application of chromatographic techniques for the separation, purification, and purity verification of this compound is not present in the available scientific literature. While Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard and powerful methods for such purposes in synthetic chemistry, no specific protocols, retention times, or mass spectrometric fragmentation patterns have been reported for this particular compound.
Emerging Research Directions and Synthetic Utility of 6 Bromo 2,4 Dimethyl 1,3 Benzoxazole
Development of Novel Heterocyclic Scaffolds through Modular Synthesis
Modular synthesis, which involves the stepwise and controlled assembly of molecular building blocks, is a powerful strategy for creating complex molecular architectures. 6-Bromo-2,4-dimethyl-1,3-benzoxazole (B6253742) is an ideal substrate for such approaches, particularly in the construction of novel fused heterocyclic systems. The bromine atom at the 6-position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various molecular fragments.
One promising direction is the use of this compound in cycloaddition reactions to build polycyclic systems. For instance, methodologies developed for the modular synthesis of complex benzoxaboraheterocycles through Rh-catalyzed [2+2+2] cycloaddition could be adapted. nih.gov By functionalizing the 6-bromo position with an alkyne, this compound can act as a building block in reactions that rapidly generate molecular complexity. nih.gov This approach allows for the regioselective construction of intricate scaffolds with potential applications in various scientific fields.
The inherent reactivity of the bromo-substituted benzoxazole (B165842) core enables its use as a foundational component for building diverse libraries of heterocyclic compounds. The combination of the reactive bromine atom and the stable, electronically-tuned benzoxazole ring makes it a valuable player in the modular construction of new chemical entities.
Application as a Precursor in Diverse Organic Synthesis
The utility of this compound as a precursor is most prominently demonstrated in its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich nature of the benzoxazole ring, modified by the methyl substituents, influences the reactivity of the C-Br bond, making it amenable to a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. This compound can be readily coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids and esters. nih.govnih.gov This allows for the synthesis of 6-aryl or 6-alkyl-2,4-dimethyl-1,3-benzoxazoles, which are scaffolds for new materials or biologically active molecules. The reaction is known for its functional group tolerance, making it a robust method for diversification. nih.gov
Heck Reaction: The Heck reaction provides a means to form substituted alkenes by coupling the bromo-benzoxazole with various olefins. masterorganicchemistry.comyoutube.com This introduces vinyl groups at the 6-position, which can be further functionalized, for example, through polymerization or metathesis reactions.
Sonogashira Coupling: This reaction with terminal alkynes introduces an ethynyl (B1212043) group, creating precursors for more complex conjugated systems or for use in "click" chemistry reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 6-amino-2,4-dimethyl-1,3-benzoxazole derivatives. These amino-functionalized benzoxazoles are valuable intermediates for dyes and pharmaceuticals.
The versatility of this precursor is summarized in the table below, highlighting the key transformations and the resulting product classes.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Potential Application |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Alkyl-2,4-dimethylbenzoxazoles | Organic electronics, medicinal chemistry |
| Heck Reaction | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | 6-Vinyl-2,4-dimethylbenzoxazoles | Polymer science, materials |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, Base | 6-Alkynyl-2,4-dimethylbenzoxazoles | Conjugated materials, click chemistry |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd catalyst, Ligand, Base | 6-Amino-2,4-dimethylbenzoxazoles | Dyes, pharmaceutical intermediates |
Research in Advanced Materials Science (excluding specific biological applications)
The unique photophysical properties of the benzoxazole core make its derivatives, including those from this compound, attractive for materials science. nih.govresearchgate.net Benzoxazoles are known to be components of fluorescent whitening agents and laser dyes. acs.org The derivatization of the 6-bromo position allows for the systematic tuning of these optical properties.
By employing cross-coupling reactions, chromophores can be appended to the benzoxazole scaffold. For example, coupling with fluorescent aromatic systems can lead to novel dyes with tailored absorption and emission characteristics. These new materials could find use as fluorescent probes, sensors, or as components in advanced optical materials. The bromine atom also allows for the introduction of groups that can promote specific intermolecular interactions, such as π-stacking, which is crucial for the self-assembly of organic materials and the formation of liquid crystals.
Furthermore, the introduction of polymerizable groups, such as vinyl moieties via the Heck reaction, enables the incorporation of the this compound unit into polymer backbones. This could lead to the development of novel polymers with enhanced thermal stability, specific optical properties, or other desirable material characteristics.
Investigation in Organic Electronics and Optoelectronic Materials
Benzoxazole derivatives are increasingly being investigated for their potential in organic electronics and optoelectronics. nih.govresearchgate.net They are considered valuable building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzoxazole moiety is electron-deficient, which makes it a good component for n-type or electron-transporting materials.
Starting from this compound, it is possible to synthesize more complex π-conjugated systems. Through reactions like the Suzuki or Stille coupling, this building block can be integrated into donor-acceptor (D-A) type structures, which are fundamental to many organic electronic devices. The bromine atom provides a reactive site to link the electron-deficient benzoxazole unit to various electron-donating moieties. The methyl groups at the 2- and 4-positions can enhance solubility and influence the morphology of thin films, which are critical factors for device performance.
Recent research on novel benzoxazole derivatives has highlighted their potential in creating materials with exceptional optoelectronic properties, such as high quantum yields and piezochromic shifts (color change under pressure). researchgate.netsciengine.com The ability to systematically modify the this compound structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of efficient optoelectronic materials. researchgate.net
Exploration of Tunable Chemical Properties through Substituent Variation
The chemical properties of the benzoxazole ring system are highly dependent on the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating effects of the two methyl groups creates a unique electronic environment.
By replacing the bromine atom at the 6-position with a variety of other functional groups (as detailed in section 6.2), the electronic properties of the entire molecule can be systematically tuned. For example, introducing a strong electron-donating group like an amino group will increase the electron density of the aromatic system and shift its absorption and emission spectra. Conversely, adding a strong electron-withdrawing group like a nitro or cyano group will lower the energy levels of the molecular orbitals. This tunability is crucial for designing molecules with specific properties for applications ranging from medicinal chemistry to materials science. researchgate.net
| Substituent at 6-Position | Electronic Effect | Predicted Impact on Benzoxazole Core |
| -Br (original) | Inductively withdrawing, weakly deactivating | Provides a reactive handle for synthesis |
| -Aryl (from Suzuki) | Can be electron-donating or -withdrawing | Extends π-conjugation, modifies optical properties |
| -NH₂ (from Buchwald-Hartwig) | Strongly electron-donating | Increases electron density, potential for solvatochromism |
| -CN (via nucleophilic substitution) | Strongly electron-withdrawing | Lowers HOMO/LUMO levels, useful for electron acceptors |
| -Vinyl (from Heck) | Conjugating, weakly donating | Provides site for polymerization, extends conjugation |
Green Chemistry Approaches in the Synthesis and Derivatization
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The preparation and derivatization of benzoxazoles, including this compound, are well-suited to the adoption of greener methodologies.
One of the most prominent green techniques is the use of microwave-assisted organic synthesis (MAOS). tandfonline.combohrium.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating. scienceandtechnology.com.vn The synthesis of the benzoxazole core itself, typically from a 2-aminophenol (B121084) derivative and a carboxylic acid or aldehyde, can be efficiently carried out under solvent-free conditions using microwave heating. scienceandtechnology.com.vnthieme-connect.com
Furthermore, the development of recyclable and non-toxic catalysts is a key aspect of green chemistry. For the derivatization of this compound, research into heterogeneous catalysts or the use of environmentally benign solvents like water or ionic liquids is an active area. acs.orgijpsonline.comijpsonline.com For instance, performing Suzuki or Heck reactions in aqueous media or using catalysts that can be easily recovered and reused minimizes waste and environmental impact. The use of deep eutectic solvents (DES) as both a catalyst and solvent under microwave irradiation has also been reported as an environmentally benign method for benzoxazole synthesis. bohrium.com
Future Prospects in Heterocyclic Compound Research and Chemical Design
The foundational structure of this compound positions it as a valuable starting point for future research in heterocyclic chemistry. Its synthetic accessibility and the versatility of the bromo-substituent ensure its continued use in the creation of novel and complex molecules.
Future research will likely focus on several key areas. In materials science, the design and synthesis of novel benzoxazole-containing oligomers and polymers with advanced optical and electronic properties will continue to be a major driver. The development of new organic semiconductors, emitters for OLEDs, and components for flexible electronics will benefit from the tunable nature of this scaffold. sciengine.com
In the realm of synthetic methodology, the development of even more efficient and selective methods for the functionalization of the benzoxazole core is anticipated. This includes the exploration of C-H activation reactions as an alternative to the use of pre-functionalized bromo-derivatives, further improving the atom economy of synthetic routes.
The modular nature of syntheses starting from this compound will also be exploited to build sophisticated molecular probes and sensors. By attaching specific recognition units to the benzoxazole core, it may be possible to design molecules that can selectively detect ions or biomolecules through changes in their fluorescence or other spectroscopic properties. The continued exploration of this and related benzoxazole derivatives will undoubtedly lead to new discoveries and applications across the chemical sciences.
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2,4-dimethyl-1,3-benzoxazole, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A typical synthesis involves bromination of 2,4-dimethyl-1,3-benzoxazole using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in a controlled acidic environment. Key steps include:
- Reagent selection : Use DMF as a solvent for solubility and controlled reactivity, as seen in benzoxadiazole synthesis (e.g., ethyl bromoacetate with K₂CO₃ in DMF under reflux) .
- Optimization : Adjust reaction time (e.g., 9–12 hours) and temperature (reflux at ~80–100°C) to balance yield and purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol) improves homogeneity .
- Characterization : Confirm purity via TLC (cyclohexane:ethyl acetate, 2:1) and monitor by UV absorption .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks corresponding to methyl groups (δ 2.4–2.6 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect (downfield shifts, δ 7.0–8.0 ppm). Coupling patterns confirm substitution positions .
- FT-IR : Key stretches include C-Br (~500–600 cm⁻¹), C=N (~1595 cm⁻¹ for benzoxazole rings), and C-O (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225 (M⁺ for C₉H₈BrNO) and isotopic patterns confirm bromine presence .
Advanced Research Questions
Q. How can researchers leverage the bromine substituent in this compound for site-selective functionalization in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Systems : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos (for aryl couplings) or BrettPhos (for aminations) .
- Solvent/Base Optimization : Employ toluene/ethanol (3:1) with Na₂CO₃ or Cs₂CO₃ to minimize side reactions. Monitor reaction progress via LC-MS .
- Steric Effects : The 2,4-dimethyl groups may hinder reactivity at adjacent positions, directing coupling to the bromine site .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation times) .
- Structural Confounders : Use computational tools (e.g., molecular docking) to verify target binding modes. For example, methyl groups may alter logP values, affecting membrane permeability .
- Batch Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities influencing bioactivity .
Q. What experimental designs are recommended to evaluate the antimicrobial potential of this compound derivatives?
- Methodological Answer :
- Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution assays. Include positive controls (e.g., ciprofloxacin) .
- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams to identify bactericidal vs. bacteriostatic effects .
- Resistance Profiling : Serial passage experiments under sub-MIC conditions to assess resistance development .
Q. How do steric and electronic effects of the 2,4-dimethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : Methyl groups at C2 and C4 reduce accessibility to the bromine atom, favoring SN1 over SN2 mechanisms in polar protic solvents (e.g., methanol/water) .
- Electronic Effects : Electron-donating methyl groups increase electron density at the benzoxazole ring, potentially destabilizing transition states. Mitigate by using strong nucleophiles (e.g., NaN₃ in DMF at 120°C) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
